
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a carboxamide group at the 10th position, a methoxy group at the 2nd position, and a pentylthioethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- typically involves multi-step organic reactions. The starting material is often phenothiazine, which undergoes a series of functional group transformations. Key steps include:
Nitration and Reduction: Phenothiazine is nitrated to introduce a nitro group, which is then reduced to an amine.
Carboxylation: The amine is converted to a carboxamide via reaction with a carboxylic acid derivative.
Methoxylation: Introduction of the methoxy group at the 2nd position is achieved through methylation reactions.
Thioether Formation: The pentylthioethyl group is introduced through nucleophilic substitution reactions involving thiols and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thioether group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, thiols, and various nucleophiles.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Resulting from reduction of the carboxamide group.
Substituted Phenothiazines: Products of substitution reactions.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the central nervous system.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- involves interaction with various molecular targets. In medicinal chemistry, phenothiazines are known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. The compound may also affect other pathways, such as oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N-[2-(ethylthio)ethyl]-2-methoxy-
- 2-Methoxy-10H-phenothiazine
- 10-methyl-10H-phenothiazine
Uniqueness
10H-Phenothiazine-10-carboxamide, 2-methoxy-N-(2-(pentylthio)ethyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the pentylthioethyl group, in particular, may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in medicinal applications.
Eigenschaften
CAS-Nummer |
53056-80-7 |
|---|---|
Molekularformel |
C21H26N2O2S2 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
2-methoxy-N-(2-pentylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C21H26N2O2S2/c1-3-4-7-13-26-14-12-22-21(24)23-17-8-5-6-9-19(17)27-20-11-10-16(25-2)15-18(20)23/h5-6,8-11,15H,3-4,7,12-14H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
YMSPLWFXCCBZNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)

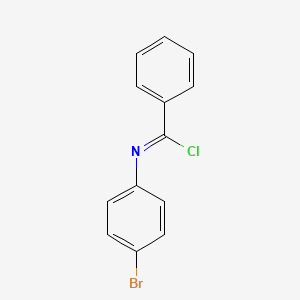
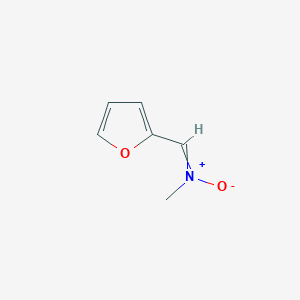
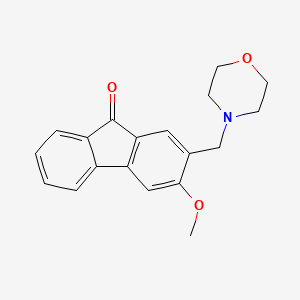
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
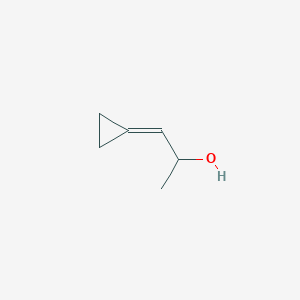
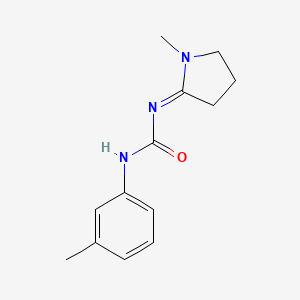

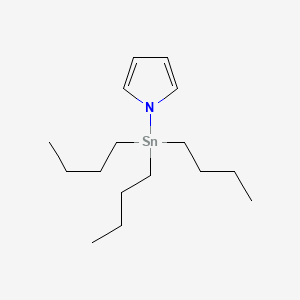
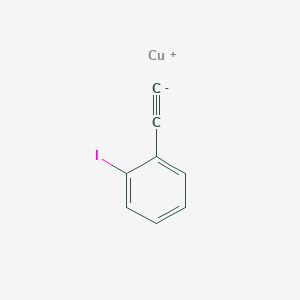
silyl sulfate](/img/structure/B14652319.png)
